

Spectroscopic Profile of 1-Methylisatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylisatin**

Cat. No.: **B181951**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methylisatin** (1-methyl-1H-indole-2,3-dione), a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the key spectroscopic characteristics, experimental protocols for data acquisition, and relevant biological pathway context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-methylisatin**, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Methylisatin**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent
7.60-7.54	m	2H (Aromatic)	CDCl ₃
7.12-7.08	m	1H (Aromatic)	CDCl ₃
6.88	d	1H (Aromatic)	CDCl ₃
3.22	s	3H (N-CH ₃)	CDCl ₃

m = multiplet, d = doublet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data for **1-Methylisatin**

Chemical Shift (δ) ppm	Assignment	Solvent
183.5	C=O (C3)	CDCl ₃
157.9	C=O (C2)	CDCl ₃
151.0	Quaternary C	CDCl ₃
138.5	Aromatic CH	CDCl ₃
125.0	Aromatic CH	CDCl ₃
123.8	Aromatic CH	CDCl ₃
117.5	Quaternary C	CDCl ₃
110.1	Aromatic CH	CDCl ₃
26.4	N-CH ₃	CDCl ₃

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **1-Methylisatin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1734	Strong	C=O stretch (ketone)
1612	Strong	C=O stretch (amide)
1470	Medium	Aromatic C=C stretch
1375	Medium	C-N stretch
758	Strong	C-H bend (ortho-disubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Methylisatin**

m/z	Relative Intensity	Assignment
161	100%	[M] ⁺ (Molecular Ion)
133	High	[M-CO] ⁺
105	Medium	[M-CO-CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

UV-Vis Spectroscopy

Table 5: UV-Vis Spectroscopic Data for **1-Methylisatin**

λ _{max} (nm)	Solvent
253	Ethanol
310	Ethanol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **1-methylisatin** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
- Ensure the final sample height in the NMR tube is approximately 4-5 cm.

^1H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
- Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 20 ppm
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
- Parameters:
 - Pulse Program: zgpg30 (proton decoupled)

- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time: 1.2 s
- Spectral Width: 240 ppm
- Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

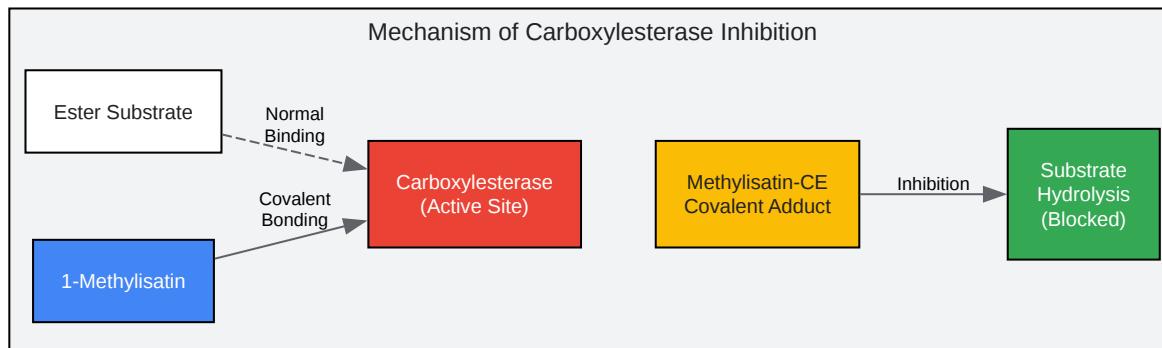
IR Spectroscopy

- Technique: Attenuated Total Reflectance (ATR)
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.
- Sample Preparation: Place a small amount of solid **1-methylisatin** directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

- Technique: Electron Ionization (EI)
- Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

- Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.
- Ionization:
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
- Mass Analysis:
 - Scan Range: m/z 40-400
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

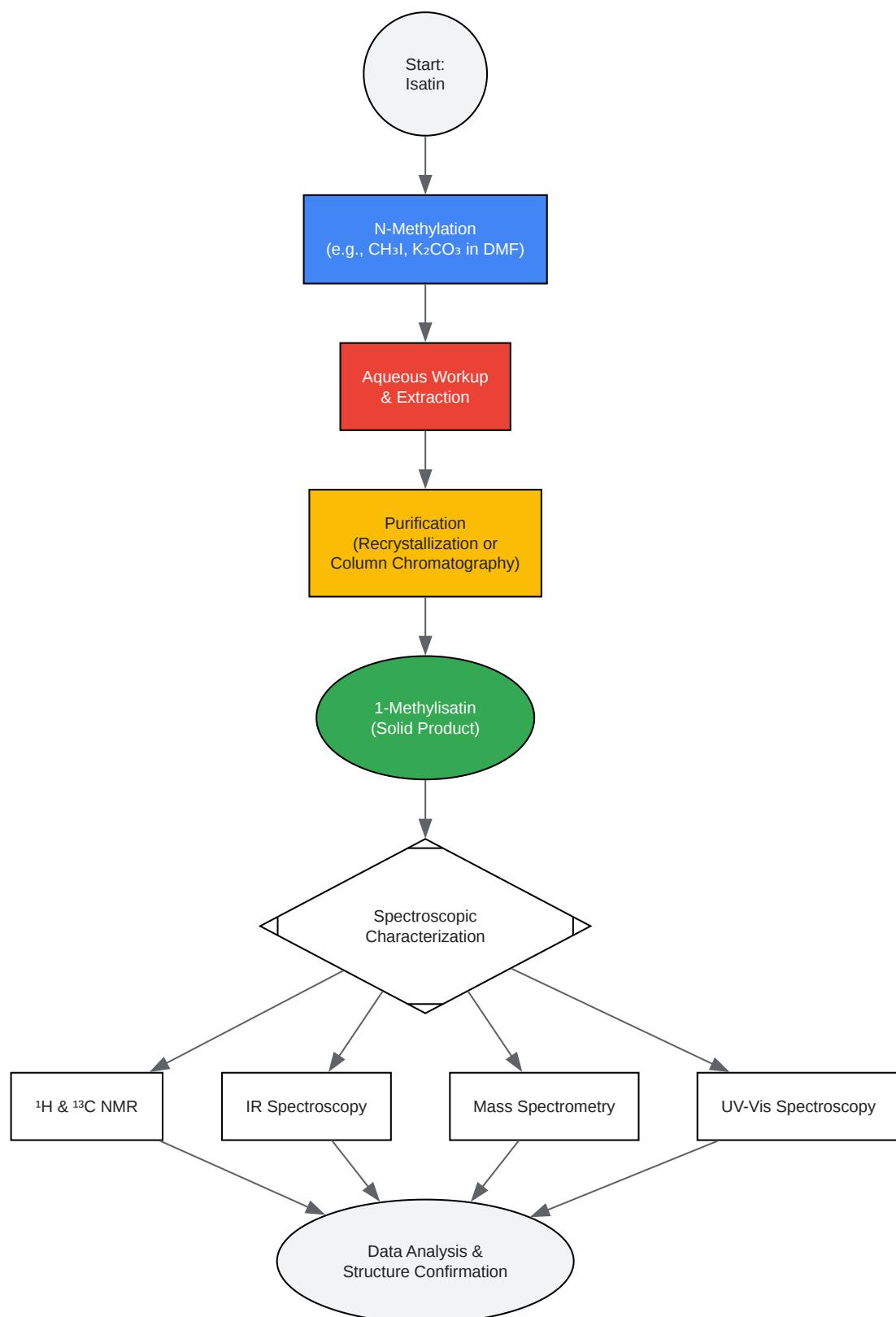

UV-Vis Spectroscopy

- Instrument: Shimadzu UV-1800 spectrophotometer (or equivalent).
- Sample Preparation:
 - Prepare a stock solution of **1-methylisatin** in ethanol.
 - Dilute the stock solution to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1 AU).
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum using the solvent (ethanol).
 - Record the sample spectrum over a wavelength range of 200-600 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Biological Context: Inhibition of Carboxylesterase

1-Methylisatin has been identified as an inhibitor of carboxylesterases (CEs), a class of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous

compounds. The following diagram illustrates the proposed mechanism of inhibition.



[Click to download full resolution via product page](#)

*Carboxylesterase inhibition by **1-methylisatin**.*

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and subsequent spectroscopic characterization of **1-methylisatin**.

[Click to download full resolution via product page](#)*Workflow for **1-methylisatin** synthesis and analysis.*

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylisatin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181951#1-methylisatin-spectroscopic-data\]](https://www.benchchem.com/product/b181951#1-methylisatin-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com